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N-(4-

fluorophenyl)cyclohexanecarboxa

mide

Cat. No.: B312733 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound

N-(4-fluorophenyl)cyclohexanecarboxamide. While a complete experimental dataset for this

specific molecule is not readily available in the public domain, this document compiles available

information and provides predicted data based on the analysis of structurally similar

compounds and established spectroscopic principles. The molecular formula for N-(4-
fluorophenyl)cyclohexanecarboxamide is C₁₃H₁₆FNO, and its molecular weight is 221.27

g/mol .[1][2]

Mass Spectrometry
A mass spectrum (electron ionization) for N-(4-fluorophenyl)cyclohexanecarboxamide is

available from the National Institute of Standards and Technology (NIST) database.[1][3] The

expected molecular ion peak (M⁺) would be observed at an m/z of 221.

Table 1: Mass Spectrometry Data
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Ion m/z (Expected)

[M]⁺ 221

[C₆H₁₁CO]⁺ 111

[FC₆H₄NH₂]⁺ 111

[FC₆H₄]⁺ 95

[C₆H₁₁]⁺ 83

Infrared (IR) Spectroscopy
An experimental IR spectrum for N-(4-fluorophenyl)cyclohexanecarboxamide is not publicly

available. However, the expected characteristic absorption bands can be predicted based on its

functional groups. The data presented below is inferred from general IR absorption tables and

data for analogous compounds.

Table 2: Predicted Infrared Spectroscopy Data

Functional Group
Characteristic Absorption
(cm⁻¹)

Notes

N-H Stretch (Amide) 3300 - 3500
A secondary amide produces a

single, sharp peak.

C-H Stretch (Aromatic) 3010 - 3100

C-H Stretch (Aliphatic) 2850 - 2950 From the cyclohexyl group.

C=O Stretch (Amide) 1630 - 1690
The "Amide I" band, typically

strong.

N-H Bend (Amide) 1510 - 1570 The "Amide II" band.

C-N Stretch (Amide) 1200 - 1300

C-F Stretch (Aromatic) 1100 - 1250

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Complete experimental NMR data for N-(4-fluorophenyl)cyclohexanecarboxamide is not

available. The following tables provide predicted ¹H and ¹³C NMR chemical shifts. These

predictions are based on the known spectra of N-phenylcyclohexanecarboxamide, with

adjustments for the electronic effects of the fluorine substituent on the aromatic ring.

¹H NMR Spectroscopy
Table 3: Predicted ¹H NMR Data

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

N-H (Amide) 7.5 - 8.5 br s 1H

H-2', H-6' (Aromatic) 7.4 - 7.6 dd 2H

H-3', H-5' (Aromatic) 6.9 - 7.1 t 2H

H-1 (Cyclohexyl) 2.1 - 2.3 m 1H

H-2, H-6 (Cyclohexyl,

eq)
1.8 - 2.0 m 2H

H-2, H-6 (Cyclohexyl,

ax)
1.6 - 1.8 m 2H

H-4 (Cyclohexyl, ax) 1.4 - 1.6 m 1H

H-3, H-5 (Cyclohexyl,

eq)
1.2 - 1.4 m 2H

H-3, H-5, H-4

(Cyclohexyl, ax, eq)
1.0 - 1.2 m 3H

¹³C NMR Spectroscopy
Table 4: Predicted ¹³C NMR Data
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Carbon Chemical Shift (δ, ppm)

C=O (Amide) ~175

C-4' (Aromatic) 158 - 162 (d, ¹JCF ≈ 245 Hz)

C-1' (Aromatic) ~134 (d, ⁴JCF ≈ 3 Hz)

C-2', C-6' (Aromatic) ~122 (d, ³JCF ≈ 8 Hz)

C-3', C-5' (Aromatic) ~115 (d, ²JCF ≈ 22 Hz)

C-1 (Cyclohexyl) ~46

C-2, C-6 (Cyclohexyl) ~30

C-4 (Cyclohexyl) ~26

C-3, C-5 (Cyclohexyl) ~25

Experimental Protocols
The following are detailed methodologies for the key experiments typically used to acquire the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The

sample would be prepared by dissolving approximately 5-10 mg of N-(4-
fluorophenyl)cyclohexanecarboxamide in 0.7 mL of a deuterated solvent, typically

chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be reported in

parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

The sample could be prepared as a KBr pellet by grinding a small amount of the compound

with potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum

could be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small

amount of the solid sample is placed directly onto the ATR crystal. The spectrum would be

recorded over a range of 4000 to 400 cm⁻¹.
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Mass Spectrometry
Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI)

source. A small amount of the sample would be introduced into the instrument, typically via a

direct insertion probe or after separation by gas chromatography (GC). The sample would be

ionized by a 70 eV electron beam, and the resulting fragments would be separated by a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like N-(4-fluorophenyl)cyclohexanecarboxamide.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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